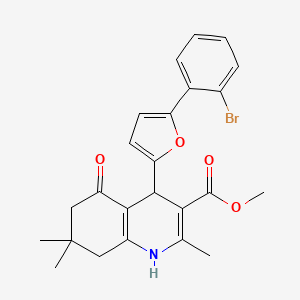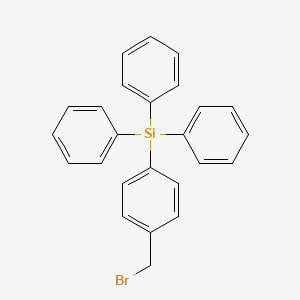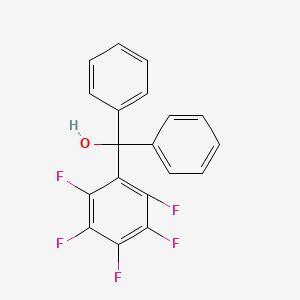
Bis(3,5-dibromo-4-pyridinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dibromo-4-pyridinyl)methanol is a chemical compound with the molecular formula C11H6Br4N2O and a molecular weight of 501.799 g/mol . This compound is characterized by the presence of two bromine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
One common method includes the reaction of 3,5-dibromo-4-pyridinecarboxaldehyde with a reducing agent to form the desired methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Bis(3,5-dibromo-4-pyridinyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The bromine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(3,5-dibromo-4-pyridinyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated pyridine structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(3,5-dibromo-4-pyridinyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms on the pyridine ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Bis(3,5-dibromo-4-pyridinyl)methanol can be compared to other brominated pyridine derivatives, such as:
3,5-Dibromo-4-pyridinecarboxaldehyde: Similar in structure but lacks the methanol group.
3,5-Dibromo-4-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.
3,5-Dibromo-4-pyridineamine: Features an amine group in place of the methanol group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
853313-15-2 |
|---|---|
Formule moléculaire |
C11H6Br4N2O |
Poids moléculaire |
501.79 g/mol |
Nom IUPAC |
bis(3,5-dibromopyridin-4-yl)methanol |
InChI |
InChI=1S/C11H6Br4N2O/c12-5-1-16-2-6(13)9(5)11(18)10-7(14)3-17-4-8(10)15/h1-4,11,18H |
Clé InChI |
GAELNYIRQULGGV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)C(C2=C(C=NC=C2Br)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)

![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)
![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)

